
N-(2-methoxyphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, commonly known as MBTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.33 g/mol.
科学研究应用
MBTU has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MBTU has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent. In agriculture, MBTU has been shown to have antifungal properties and can be used as a fungicide. In material science, MBTU has been studied for its potential use as a UV stabilizer in polymers and plastics.
作用机制
The mechanism of action of MBTU is not fully understood. However, it is believed that MBTU acts by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, MBTU has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. This inhibition can lead to the suppression of cancer cell growth. MBTU has also been shown to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MBTU has been shown to have various biochemical and physiological effects. In vitro studies have shown that MBTU can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MBTU has also been shown to have anti-inflammatory and anti-oxidant properties. In vivo studies have shown that MBTU can reduce the growth of tumors in animal models.
实验室实验的优点和局限性
MBTU has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. It is also soluble in organic solvents, which makes it easy to use in various experiments. However, there are also some limitations to the use of MBTU in lab experiments. One limitation is that the mechanism of action of MBTU is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that MBTU has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to humans.
未来方向
There are several future directions for the study of MBTU. One direction is to further investigate the mechanism of action of MBTU and identify the specific enzymes and proteins that it targets. This will help to design more targeted experiments to study its effects. Another direction is to study the effects of MBTU in vivo in animal models to better understand its potential applications in medicine and agriculture. Additionally, MBTU can be studied for its potential use as a UV stabilizer in polymers and plastics. Overall, MBTU has the potential to be a valuable compound in various fields and further research is needed to fully understand its properties and applications.
合成方法
MBTU can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2-methoxyaniline and 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization to obtain pure MBTU.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-20-13-8-7-10(9-12(13)18-19-20)16-15(21)17-11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXHJDNTOCLUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3OC)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


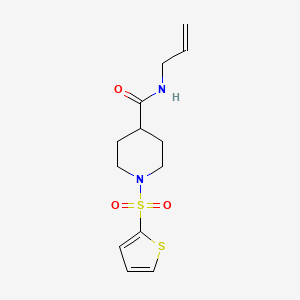
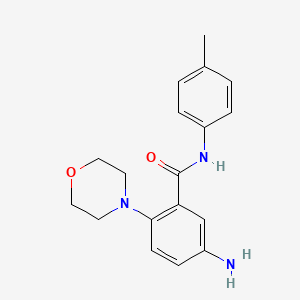
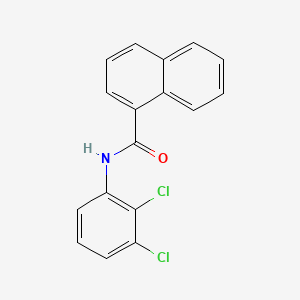
![1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)
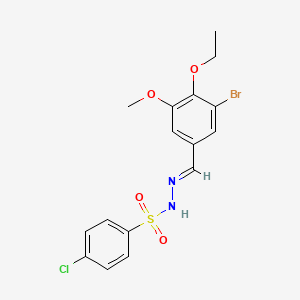

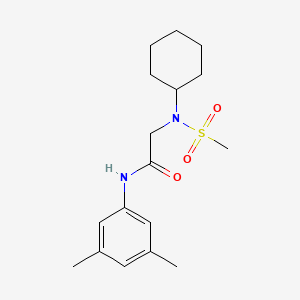


![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)